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Introduction
Mammalian Sterile 20-like (MST) kinases are a family of serine/threonine kinases that play

pivotal roles in the regulation of fundamental cellular processes, including cell proliferation,

apoptosis, organ size control, and immune signaling. As key components of intricate signaling

networks, particularly the Hippo pathway, their dysregulation is frequently implicated in the

pathogenesis of various diseases, most notably cancer. This technical guide provides an in-

depth exploration of the molecular mechanisms of action of MST kinases, with a focus on their

roles in signaling, their structural biology, and the experimental methodologies used to

investigate their function. This document is intended to serve as a comprehensive resource for

researchers, scientists, and drug development professionals engaged in the study of this

critical kinase family.

The MST Kinase Family: An Overview
The MST kinase family in mammals is comprised of five members, which are broadly

categorized into two subfamilies based on their sequence homology and domain architecture:

GCK-II Subfamily: This includes MST1 (also known as STK4) and MST2 (also known as

STK3), the core upstream kinases of the Hippo signaling pathway.
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GCK-III Subfamily: This group consists of MST3 (STK24), MST4 (STK26), and YSK1

(STK25), which are involved in regulating cell polarity, cytoskeletal dynamics, and other

cellular processes.

Molecular Mechanism of Action: The Hippo
Signaling Pathway
The most extensively characterized function of MST1 and MST2 is their role as the central

kinases in the Hippo signaling pathway, a critical regulator of tissue growth and organ size.

Upstream Regulation of MST1/2
The activation of MST1/2 is a tightly controlled process initiated by a variety of upstream

signals, including cell-cell contact, mechanical stress, and G-protein coupled receptor (GPCR)

signaling. The activation mechanism involves the homodimerization of MST1/2 through their C-

terminal SARAH (Sav/Rassf/Hpo) domains, which facilitates trans-autophosphorylation on a

conserved threonine residue within the activation loop (Thr183 in MST1 and Thr180 in MST2).

Several key proteins regulate this activation process:

Scaffold Proteins: Salvador (SAV1) binds to the SARAH domain of MST1/2 and promotes

their kinase activity. Neurofibromin 2 (NF2 or Merlin) also acts as an upstream activator.

Inhibitory Proteins: Raf-1 kinase can sequester and inhibit MST2. Akt can phosphorylate and

inhibit MST1/2.

Activating Kinases: TAO kinases can directly phosphorylate and activate MST1/2.

The Core Kinase Cascade
Once activated, MST1/2 initiate a phosphorylation cascade that constitutes the core of the

Hippo pathway:

LATS1/2 Phosphorylation: Activated MST1/2, in complex with SAV1, directly phosphorylate

the Large Tumor Suppressor kinases 1 and 2 (LATS1/2) on their hydrophobic motif.
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MOB1 Phosphorylation: MST1/2 also phosphorylate the MOB kinase activator 1 (MOB1),

which then binds to and further activates LATS1/2.

YAP/TAZ Phosphorylation: The activated LATS1/2-MOB1 complex then phosphorylates the

key downstream effectors of the Hippo pathway: Yes-associated protein (YAP) and

Transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylation of YAP (e.g., at

Ser127) and TAZ creates a binding site for 14-3-3 proteins.

Cytoplasmic Sequestration and Degradation: The binding of 14-3-3 proteins leads to the

cytoplasmic retention of YAP and TAZ, preventing their translocation to the nucleus. This

cytoplasmic localization also primes YAP/TAZ for further phosphorylation and subsequent

ubiquitination and proteasomal degradation.

Downstream Transcriptional Regulation
When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the

nucleus. There, they primarily interact with the TEAD family of transcription factors to drive the

expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and

CYR61. Thus, the activation of the MST1/2 kinase cascade ultimately leads to the suppression

of cell growth and the promotion of apoptosis.
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Caption: The core Hippo signaling pathway initiated by MST1/2 kinases.
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Molecular Mechanisms of MST3 and MST4
While MST1 and MST2 are the primary drivers of the canonical Hippo pathway, MST3 and

MST4 are involved in distinct signaling cascades, primarily related to cytoskeletal organization

and cell polarity.

Upstream Regulation and Activation of MST3/4
The activation of MST3 and MST4 is also dependent on autophosphorylation of a conserved

threonine in their activation loop (Thr178 in MST4). Their activity is regulated by interactions

with scaffolding proteins:

GM130: The Golgi matrix protein 130 binds to and activates MST4 at the Golgi apparatus.

MO25: This scaffolding protein interacts with and regulates MST3/4 activity.

CCM3: Cerebral Cavernous Malformation 3 protein interacts with and can increase the

kinase activity of MST3/4.

STRIPAK Complex: This complex, containing the PP2A phosphatase, acts as a negative

regulator of MST3 and MST4.

Downstream Substrates and Cellular Functions
MST3 and MST4 phosphorylate a distinct set of substrates compared to MST1/2, reflecting

their different cellular roles:

Ezrin/Radixin/Moesin (ERM) proteins: MST4 phosphorylates Ezrin, linking the actin

cytoskeleton to the plasma membrane and regulating cell polarity and migration.

NDR1/2: MST3 can phosphorylate and activate NDR1/2 kinases, which are involved in cell

cycle progression and morphology.

VAV2: MST3 can phosphorylate VAV2, leading to the activation of the Rac1-cyclin D1

pathway and promoting cell growth in some cancers.

ATG4B: MST4 can phosphorylate and activate the autophagy-related protein ATG4B,

implicating it in the regulation of autophagy.
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YAP: In a non-canonical pathway, MST4 has been shown to directly phosphorylate YAP at a

different site (Thr83), which can suppress gastric tumorigenesis.
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Caption: Key signaling pathways regulated by MST3 and MST4 kinases.

Quantitative Data
A summary of key quantitative data for MST kinases is presented below. This data is crucial for

understanding the enzymatic properties of these kinases and for the development of specific

inhibitors.
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Parameter Kinase
Substrate/In
hibitor

Value
Assay
Conditions

Reference

IC50 MST1 XMU-MP-1
71.1 ± 12.9

nM

In vitro kinase

assay
[1]

IC50 MST2 XMU-MP-1 38.1 ± 6.9 nM
In vitro kinase

assay
[1]

IC50 MST2 CEP-11981 < 25 nM
In vitro kinase

assay
[2]

IC50 STK3 (MST2)
Compound

20
< 150 nM

Biochemical

kinase assay
[3]

IC50 STK4 (MST1)
Compound

20
< 150 nM

Biochemical

kinase assay
[3]

Km (ATP) STK3 (MST2) - 75 µM
In vitro kinase

assay
[3]

Km (ATP) STK4 (MST1) - 140 µM
In vitro kinase

assay
[3]

Structural Biology of MST Kinases
The three-dimensional structures of MST kinases provide critical insights into their regulation

and function. The overall architecture consists of a conserved N-terminal kinase domain and a

C-terminal regulatory region containing the SARAH domain in MST1/2.

Kinase Domain: The kinase domains of MST1, MST3, and MST4 have been crystallized,

revealing the canonical bilobal structure of protein kinases.[2] The structure of MST4 has

been determined in an inactive conformation, providing insights into the mechanism of

activation.[2] The crystal structure of MST1 has also been solved (PDB ID: 3COM).[4]

SARAH Domain: The crystal structure of the MST2 SARAH domain has been determined,

showing an antiparallel homodimeric coiled-coil.[5][6][7] This homodimerization is crucial for

the trans-autophosphorylation and activation of MST1/2. The SARAH domain also mediates
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heterodimerization with SAV1 and RASSF proteins, which is critical for pathway regulation.

[5][7]

Experimental Protocols
A variety of experimental techniques are employed to study the molecular mechanisms of MST

kinases. Below are outlines of key protocols.

In Vitro Kinase Assay
This assay directly measures the enzymatic activity of MST kinases towards a specific

substrate.

Principle: Recombinant MST kinase is incubated with a substrate (e.g., recombinant MOB1 for

MST1/2) in the presence of ATP. The phosphorylation of the substrate is then detected, often

by western blotting with a phospho-specific antibody or by using radiolabeled ATP ([γ-32P]-

ATP) and autoradiography.

Workflow:

Reagent Preparation: Purify recombinant MST kinase and substrate. Prepare kinase assay

buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate,

and kinase buffer.

Initiation: Start the reaction by adding ATP. For inhibitor studies, pre-incubate the kinase with

the inhibitor before adding ATP.

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

Detection: Analyze the reaction products by SDS-PAGE and western blotting using an

antibody specific for the phosphorylated substrate.
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Caption: Workflow for a typical in vitro kinase assay.

Immunoprecipitation (IP) Kinase Assay
This method is used to measure the activity of endogenous MST kinases from cell lysates.

Principle: MST kinase is specifically immunoprecipitated from cell lysates using an antibody.

The immunoprecipitated kinase is then used in an in vitro kinase assay.

Detailed Protocol:

Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase

inhibitors.

Immunoprecipitation: Incubate the cell lysate with an anti-MST antibody overnight at 4°C.

Immune Complex Capture: Add Protein A/G agarose or magnetic beads to capture the

antibody-kinase complexes.

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound

proteins.

Kinase Assay: Resuspend the beads in kinase buffer containing the substrate and ATP.

Incubation and Detection: Follow the steps for the in vitro kinase assay described above.

Western Blotting for YAP/TAZ Phosphorylation
This is a key method to assess the activity of the Hippo pathway in cells.

Principle: The phosphorylation status of YAP and TAZ is determined by western blotting using

antibodies that specifically recognize the phosphorylated forms of these proteins (e.g.,
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phospho-YAP Ser127).

Detailed Protocol:

Cell Treatment and Lysis: Treat cells with stimuli or inhibitors of interest and then lyse the

cells.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to

a PVDF or nitrocellulose membrane.

Blocking: Block the membrane to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody against

phospho-YAP/TAZ or total YAP/TAZ.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody.

Detection: Detect the signal using a chemiluminescent substrate.

Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to

total protein.

Conclusion
The Mammalian Sterile 20-like kinases are central players in a complex network of signaling

pathways that govern cellular fate. The MST1/2-driven Hippo pathway is a paradigm of organ

size control and a critical tumor suppressor pathway. The related MST3 and MST4 kinases are

emerging as important regulators of cell polarity and cytoskeletal dynamics. A thorough

understanding of their molecular mechanisms of action, facilitated by the experimental

approaches detailed in this guide, is essential for the development of novel therapeutic

strategies targeting the diseases in which these kinases are implicated. The continued

investigation into the intricate regulation and diverse functions of the MST kinase family

promises to unveil new avenues for therapeutic intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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